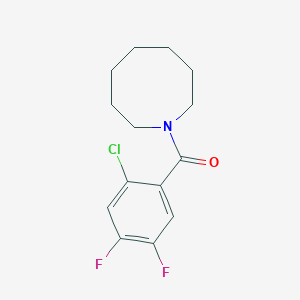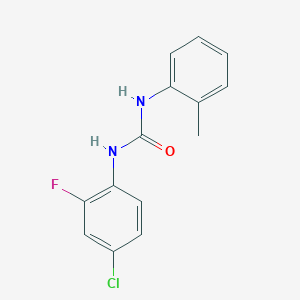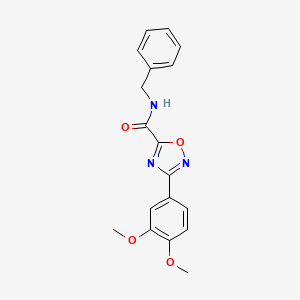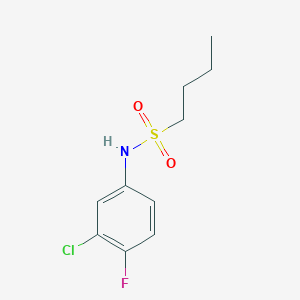
1-(2-chloro-4,5-difluorobenzoyl)azocane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloro-4,5-difluorobenzoyl)azocane, also known as CDBA, is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound belongs to a class of chemicals called azocanes, which are known for their unique chemical properties and potential applications in drug discovery, materials science, and other fields.
作用机制
The mechanism of action of 1-(2-chloro-4,5-difluorobenzoyl)azocane is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDAC activity, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. In addition to its antitumor activity, this compound has been shown to have anti-inflammatory and antioxidant properties. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 1-(2-chloro-4,5-difluorobenzoyl)azocane is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, this compound also has some limitations that need to be considered. For example, this compound has low solubility in water, which can make it difficult to administer in vivo. This compound also has poor bioavailability, which can limit its effectiveness in certain applications.
未来方向
There are many potential future directions for the study of 1-(2-chloro-4,5-difluorobenzoyl)azocane. One area of research that is currently being explored is the development of more effective drug delivery systems for this compound. This could involve the use of nanoparticles or other drug delivery vehicles to improve the solubility and bioavailability of this compound. Another area of research is the identification of new targets for this compound in cancer cells. By understanding the mechanism of action of this compound more fully, researchers may be able to develop more effective cancer therapies based on this compound. Finally, this compound could also be studied for its potential applications in other fields, such as materials science or environmental science.
合成方法
The synthesis of 1-(2-chloro-4,5-difluorobenzoyl)azocane involves a multi-step process that starts with the reaction of 2-chloro-4,5-difluorobenzoyl chloride with 1,6-diaminohexane. This reaction produces an intermediate product, which is then treated with sodium azide to form the final product, this compound. The synthesis of this compound has been optimized over the years to improve the yield and purity of the final product.
科学研究应用
1-(2-chloro-4,5-difluorobenzoyl)azocane has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of drug discovery. This compound has been shown to have potent antitumor activity in preclinical studies, making it a potential candidate for the development of new cancer therapies. This compound has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
azocan-1-yl-(2-chloro-4,5-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF2NO/c15-11-9-13(17)12(16)8-10(11)14(19)18-6-4-2-1-3-5-7-18/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTAZYQIBUNWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC(=C(C=C2Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)acetamide](/img/structure/B5347555.png)


![methyl 4-(5-{[{[1-(hydroxymethyl)cyclopropyl]methyl}(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5347576.png)
![3-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5347584.png)
![N,N-dimethyl-7-[2-(1H-pyrazol-1-yl)propanoyl]-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5347586.png)
![4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5347597.png)

![methyl 4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]benzoate](/img/structure/B5347602.png)
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-1H-pyrrole-2-carboxamide](/img/structure/B5347603.png)
![N-(2-chloro-6-methylphenyl)-2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5347612.png)
![methyl 4-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5347619.png)
![3,4-dimethyl-6-{[(1,2,2-trimethylpropyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5347621.png)
![3-{1-[2-(diethylamino)ethyl]-1H-imidazol-2-yl}phenol](/img/structure/B5347629.png)